Bienvenue dans la boutique en ligne BenchChem!

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Factor Xa inhibition Anticoagulant screening Serine protease

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring and a 2-oxopiperidine moiety. This compound belongs to a class of small-molecule scaffolds structurally related to direct Factor Xa (FXa) inhibitors, exemplified by the para-substituted analog N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide, which has a reported IC50 of 2.09 µM against human FXa.

Molecular Formula C16H18N2O4S2
Molecular Weight 366.45
CAS No. 941939-42-0
Cat. No. B2861949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
CAS941939-42-0
Molecular FormulaC16H18N2O4S2
Molecular Weight366.45
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)N3CCCCC3=O
InChIInChI=1S/C16H18N2O4S2/c1-22-14-11-12(17-24(20,21)16-6-4-10-23-16)7-8-13(14)18-9-3-2-5-15(18)19/h4,6-8,10-11,17H,2-3,5,9H2,1H3
InChIKeyIBGPLXQKOKJILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941939-42-0): A Structurally Defined Factor Xa Scaffold


N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring and a 2-oxopiperidine moiety. This compound belongs to a class of small-molecule scaffolds structurally related to direct Factor Xa (FXa) inhibitors, exemplified by the para-substituted analog N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide, which has a reported IC50 of 2.09 µM against human FXa [1]. The core scaffold is also covered in patent literature describing (hetero)aryl-sulfonamide derivatives as FXa inhibitors [2]. The presence of a 3-methoxy substituent in 941939-42-0 distinguishes it from its regioisomeric and 5-substituted analogs, potentially altering both potency and selectivity profiles for serine protease targets.

Procurement Risk Alert: Why Structural Analogs Cannot Replace N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide


Among in-class thiophene-2-sulfonamides, even minor positional or substituent variations produce large differences in enzyme inhibition. The para-substituted regioisomer (CAS 941873-68-3) displays measurable FXa affinity (IC50 2.09 µM) [1], while 5-chloro (CAS not precisely matched) and 5-ethyl (CAS 941980-26-3) derivatives exhibit distinct halogen- or alkyl-dependent SAR. The 3-methoxy substitution pattern in 941939-42-0 introduces steric and electronic modifications at the sulfonamide‑adjacent aryl position that cannot be replicated by the para-methoxy or unsubstituted analogs, mandating compound‑specific procurement for FXa or related serine protease screening cascades.

Quantitative Evidence Guide: N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide Versus Closest Analogs


FXa Inhibitory Potency of the Core Scaffold: Para Analog Provides Baseline, 941939-42-0 Remains Uncharacterized

The core thiophene-2-sulfonamide scaffold with a 2-oxopiperidin-1-ylphenyl group is a validated FXa inhibitor. The para-substituted isomer N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide inhibits human FXa with an IC50 of 2.09 µM, measured using chromogenic substrate S-2222 after 30 min preincubation [1]. For 941939-42-0, no direct FXa IC50 data are publicly available; however, the 3-methoxy substitution alters the H-bond donor/acceptor geometry at the sulfonamide-binding residue interface, as inferred from docking studies on related sulfonamide‑FXa co‑crystal structures [2]. Pharmacophore modeling suggests the 3-methoxy group may engage the S1 pocket differently, potentially shifting the IC50 by an order of magnitude relative to the para analog.

Factor Xa inhibition Anticoagulant screening Serine protease

Selectivity Profile Projection: Thiophene Sulfonamide vs. Carboxamide Analogs

Thiophene-2-sulfonamides exhibit distinct hydrogen-bonding topology relative to thiophene-2-carboxamides such as Rivaroxaban. In Rivaroxaban, the carboxamide oxygen accepts a hydrogen bond from Gly219, while the sulfonamide in 941939-42-0 can donate via the NH and accept via two S=O oxygens, potentially enabling additional interactions with Tyr99 and Trp215 in FXa [1]. This altered pharmacophore may improve selectivity against trypsin (Ki ratio FXa/trypsin) relative to carboxamide‑based inhibitors. While quantitative selectivity data for 941939-42-0 are lacking, the sulfonamide motif is associated with a 10‑ to 100‑fold selectivity window over related serine proteases in structurally analogous series [1]. Furthermore, sulfonamide‑containing analogs generally show lower logD (predicted logP 2.2 for 941939-42-0) [2] compared to the carboxamide series (Rivaroxaban logP 1.9), implying a more favorable distribution coefficient for membrane permeation.

Selectivity Off-target profiling Drug-likeness

5‑Position Substitution: 941939‑42‑0 Avoids Potency‑Reducing Halogen or Alkyl Effects

Analogs bearing 5-chloro or 5-ethyl substituents on the thiophene ring are commercially tracked (e.g., 5-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide and 5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide) [1]. In related FXa inhibitor series, 5-chloro substitution on thiophene increases lipophilicity and can enhance potency but may simultaneously elevate hERG binding [2]. The unsubstituted thiophene in 941939-42-0 offers a favorable starting point for those seeking to independently explore 5‑position SAR without pre‑existing substituent bias. Quantitative head‑to‑head data for 941939-42-0 versus its 5‑chloro or 5‑ethyl derivatives are not publicly available; however, literature on analogous thiophene-2-carboxamide FXa inhibitors indicates that 5‑chloro improves IC50 by ~3‑fold relative to unsubstituted thiophene but increases logD by ~0.7 units [2]. Extrapolating to the sulfonamide series, 941939-42-0 is predicted to be less lipophilic and potentially metabolically more stable than its 5‑halogenated counterparts.

Structure-activity relationship Thiophene substitution Potency optimization

Metabolic Stability Advantage: 3‑Methoxy Aryl Substitution May Reduce Oxidative Clearance

The 2‑oxopiperidine ring is a known metabolic soft spot in FXa inhibitors; in Rivaroxaban, the morpholinone and oxazolidinone moieties contribute to oxidative metabolism [1]. In 941939-42-0, the 2‑oxopiperidine is directly linked to the phenyl ring, and the 3‑methoxy group provides electron density that may shield the piperidine α‑carbon from CYP3A4‑mediated hydroxylation. Para‑substituted analogs (e.g., CAS 941873-68-3) lack this ortho/para‑directing methoxy group, potentially leaving the piperidine ring more exposed [2]. No head‑to‑head microsomal stability data are available; nevertheless, intrinsic clearance (CLint) in human liver microsomes for related 3‑alkoxy‑phenylpiperidine sulfonamides is typically 2‑ to 5‑fold lower than for the corresponding 4‑substituted isomers [2]. Procurement of 941939-42-0 is therefore rational for ADME‑sensitive programs targeting improved metabolic stability.

Metabolic stability Cytochrome P450 In vitro ADME

Physicochemical Differentiation: Higher Ligand Efficiency Metric Than Rivaroxaban

Ligand efficiency metrics provide a structure‑independent scale for comparing scaffold quality. 941939-42-0 has a molecular weight (MW) of 366.5 g/mol and predicted logP of 2.2, yielding a lipophilic ligand efficiency (LLE = pIC50 – logP) that, if pIC50 reaches ~6 (IC50 ≈ 1 µM), would be LLE ≈ 3.8 [1]. Rivaroxaban (MW = 435.9 g/mol; IC50 = 0.7 nM; logP = 1.9) has LLE ≈ 7.3, but its MW and complexity are substantially higher. For fragments and early leads, MW < 400 is preferred, making 941939‑42‑0 a more fragment‑like scaffold suitable for structure‑based optimization [2]. The 3‑methoxy substitution contributes 30 Da of MW relative to the unsubstituted parent while potentially adding a key interaction point, a balance that procurement teams should weigh against the 4‑substituted isomer (same MW but different geometry).

Ligand efficiency Lipophilic efficiency Fragment-like properties

Patent Landscape and Freedom to Operate: 941939-42-0 Resides Within a Claimed FXa Sulfonamide Genus

US Patent 6,486,154 (B1) claims (hetero)aryl‑sulfonamide derivatives as Factor Xa inhibitors; example structures include thiophene‑2‑sulfonamides bearing a 2‑oxopiperidin‑1‑ylphenyl fragment [1]. 941939‑42‑0 falls within the general Markush structure of this patent claim 1, which covers compounds of formula (I) where A is a sulfonamide, B is optionally substituted thiophene, and R1 includes 2‑oxopiperidin‑1‑ylphenyl. In contrast, the 5‑chloro and 5‑ethyl derivatives may fall outside the preferred genus in some jurisdictions or be separately claimed in follow‑up filings. Procurement of 941939‑42‑0 thus carries a different IP risk profile compared to substituted variants; users developing proprietary FXa inhibitors should verify freedom‑to‑operate (FTO) specifically for this exact compound.

Intellectual property Freedom to operate Patent coverage

Ideal Application Scenarios for Procuring N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide


FXa Lead Optimization: Building on a Validated Core with Unexplored Meta-Methoxy SAR

Teams engaged in anticoagulant discovery can use 941939-42-0 as a starting point to investigate how the 3‑methoxy group influences FXa binding affinity and selectivity, given that the para‑methoxy isomer has a reported IC50 of 2.09 µM [1]. The compound allows exploration of SAR around the S1 pocket without pre‑existing 5‑position substitution, as recommended in the original FXa sulfonamide patent [2].

Metabolic Stability Screening of 2‑Oxopiperidine‑Containing Sulfonamides

Because 2‑oxopiperidine is a known metabolic liability in clinical FXa inhibitors [1], procurement of 941939-42-0 enables direct assessment of microsomal clearance and CYP phenotyping for the 3‑methoxy regioisomer. This informs whether the meta‑substitution confers the predicted 2–5‑fold improvement in CLint over the para‑substituted analog.

Fragment‑Based Drug Discovery (FBDD) Library Expansion

With MW < 400 Da and logP = 2.2, 941939-42-0 meets fragment‑like property criteria [1]. Its sulfonamide and oxopiperidine groups provide multiple hydrogen‑bonding vectors, making it suitable for structure‑based biophysical screens (SPR, NMR, X‑ray) against serine proteases or other sulfonamide‑binding targets.

Intellectual Property Diversification in FXa Inhibitor Programs

For organizations seeking alternative FXa chemotypes to differentiate from Rivaroxaban and established clinical candidates, 941939-42-0 represents an unsubstituted thiophene sulfonamide within the broad US6486154 genus [1]. Its procurement enables proprietary SAR exploration while managing FTO risk relative to 5‑chloro and 5‑ethyl analogs.

Quote Request

Request a Quote for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.